2-(4-methylphenyl)-1-benzothiophene
Description
Properties
CAS No. |
25664-47-5 |
|---|---|
Molecular Formula |
C15H12S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10H,1H3 |
InChI Key |
XJLLNQDYYNJHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM) with Grubbs Catalyst
The RCM reaction using Grubbs first-generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) is a cornerstone for constructing the benzothiophene core. A representative synthesis begins with (4-allyl-2-(4-methylphenyl)benzo[b]thiophen-3-yl)methyl benzyl allylphosphonate (25) , prepared via phosphonylation of the corresponding methanol derivative 23 with benzyl allylphosphonochloridate (24) in diethyl ether (90% yield) . Cyclization occurs in dichloromethane (DCM) under Grubbs catalysis, affording the fused oxaphosphecine 26 in 70% yield. Subsequent Pd-catalyzed hydrogenolysis removes protecting groups, yielding the ten-membered phostone 27 (40% yield) .
Key Parameters:
-
Catalyst Loading: 5–10 mol% Grubbs I.
-
Solvent: DCM at ambient temperature.
-
Yield Optimization: Exclusion of moisture and oxygen critical for preventing catalyst deactivation .
Alkylation and Sequential Cyclization
Alkylation of benzyl hydrogen ((4-allyl-2-(4-methylphenyl)benzo[b]thiophen-3-yl)methyl)phosphonate (29) with allyl or but-3-enyl bromides in acetonitrile at 80°C (Cs₂CO₃ base) generates intermediates 30 and 34 (70–75% yield) . These intermediates undergo RCM with Grubbs I, producing oxaphosphecines 31 and 35 (70% yield). Hydrogenolysis then yields hydroxy-oxaphosphecanes 33 and 36 .
Reaction Table 1: Alkylation–Cyclization Outcomes
| Intermediate | Alkylating Agent | Cyclization Yield | Final Product Yield |
|---|---|---|---|
| 30 | Allyl bromide | 70% | 40% |
| 34 | But-3-enyl bromide | 70% | 45% |
Radical Cyclization Approaches
Radical-mediated cyclization offers an alternative to transition metal catalysts. For example, benzyl hydrogen allylphosphonate (43) reacts with 4-chloro-3-(chloromethyl)-2-(4-methylphenyl)benzo[b]thiophene (42) in acetonitrile under reflux (Cs₂CO₃), yielding phosphonate 44 (87% yield) . Radical initiation in refluxing benzene (20 h) produces phostone 46 after deprotection with 1,4-diazabicyclo[2.2.2]octane (DABCO) in toluene.
Advantages:
Palladium-Catalyzed Intramolecular Arylation
Palladium catalysts enable direct C–P bond formation. Substrates like 3-(2-bromophenyl)propyl alkylphosphinates (61) undergo intramolecular arylation in dry toluene at 100°C with triethylamine, yielding oxaphosphepines 62 (39–45% yield) . Extending the substrate to 5-bromohex-5-en-1-yl methylphosphinate (63) at 110°C furnishes 64 (17% yield), albeit with modest efficiency.
Limitations:
Visible-Light-Promoted Synthesis
Visible-light catalysis provides a green alternative. A mixture of 3-phenylpropiolic acid , sodium methylsulfinate, iodine, and tert-butyl hydroperoxide (TBHP) in tetrahydrofuran (THF) undergoes irradiation to form benzothiophene precursors . Purification via silica gel chromatography (petroleum ether/ethyl acetate) yields final products.
Optimization Insights:
Comparative Analysis of Methods
Table 2: Method Efficiency and Scalability
| Method | Yield Range | Catalyst Cost | Scalability |
|---|---|---|---|
| RCM with Grubbs I | 40–70% | High | Moderate |
| Alkylation–Cyclization | 40–75% | Moderate | High |
| Radical Cyclization | 45–87% | Low | Low |
| Pd-Catalyzed Arylation | 17–45% | High | Moderate |
| Visible-Light Promotion | 40–86% | Low | High |
Chemical Reactions Analysis
Types of Reactions: 2-(4-methylphenyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated benzo[b]thiophene derivatives.
Scientific Research Applications
2-(4-methylphenyl)-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1-benzothiophene varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their physicochemical properties, and biological activities:
*Estimated log P for this compound based on structural similarity to 2-(4-methylphenyl)indolizine .
Pharmacological and Physicochemical Properties
- Lipophilicity and Drug-Likeness: 2-(4-Methylphenyl)indolizine exhibits a log P of 3.73 and a drug-likeness score of 3.50, indicating favorable membrane permeability and oral bioavailability . Benzothiazoles like 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole are less lipophilic (log P ~2.8 estimated) but gain bioactivity from electron-withdrawing groups (e.g., Cl) .
- Biological Activities :
Challenges in Modification and Functionalization
- Regioselectivity Issues : Benzothiazine derivatives face challenges in post-synthesis modifications (e.g., alkylation, halogenation) due to multiple reactive sites, often yielding isomeric mixtures . Similar issues may arise in benzothiophene chemistry.
- Synthetic Flexibility : Oxazolo-pyrimidines and indolizines allow easier functionalization at peripheral positions, enhancing their utility in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-methylphenyl)-1-benzothiophene, and how can purity be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as Suzuki-Miyaura cross-coupling between 4-methylphenylboronic acid and brominated benzothiophene precursors. Purity is ensured through column chromatography followed by recrystallization using solvents like ethanol or dichloromethane. Single-crystal X-ray diffraction (SCXRD) is recommended for structural validation, as demonstrated in analogous benzothiophene derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons and methyl groups using deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Compare chemical shifts with PubChem data for validation .
- IR Spectroscopy : Identify key functional groups (e.g., C-S stretch at ~700 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak at m/z 256.3 (calculated for C₁₅H₁₂S) .
Q. What solvents and storage conditions are recommended for maintaining the stability of this compound?
- Methodological Answer : The compound is stable in inert solvents like DMSO or DMF under nitrogen atmosphere. Store at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can synthetic strategies be optimized to achieve regioselective functionalization of this compound?
- Methodological Answer : Employ directing groups (e.g., halogens or methoxy) at specific positions on the benzothiophene core to control electrophilic substitution patterns. Computational tools like DFT can predict reactive sites, while SCXRD (e.g., as in 6-(4-methoxyphenyl)naphtho[2,3-b]benzothiophene) validates regioselectivity .
Q. How should researchers address contradictions in reported biological activity data for benzothiophene derivatives?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times) and validate target interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with structurally similar compounds, such as 3-(4-methoxybenzyl)-1-benzothiophene, to identify structure-activity relationships (SAR) .
Q. What computational approaches are effective in predicting the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases or GPCRs) and MD simulations (GROMACS) to assess binding stability. ADMET predictors (e.g., SwissADME) can estimate bioavailability and metabolic pathways, as seen in analogs like 3,4',5-trimethoxy-3'-hydroxystilbene .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of benzothiophene-based compounds?
- Methodological Answer : Systematically modify substituents (e.g., electron-withdrawing groups at the 4-methylphenyl position) and evaluate in vitro efficacy using dose-response assays (IC₅₀/EC₅₀). Compare with derivatives like N-(4-ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide to identify critical pharmacophores .
Q. What experimental protocols are recommended to assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
